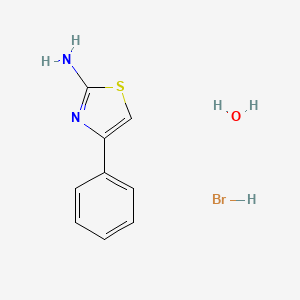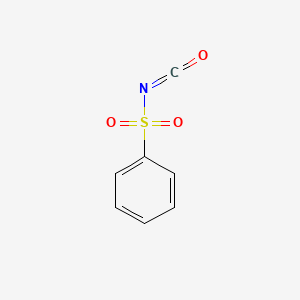
1-乙基-3-甲氧基苯
描述
1-Ethyl-3-methoxybenzene, also known as m-ethylanisole, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical and industrial applications .
科学研究应用
1-Ethyl-3-methoxybenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Biological Studies: It serves as a model compound for studying the effects of substituents on the reactivity of aromatic compounds.
作用机制
- The primary target of 1-Ethyl-3-methoxybenzene is the aromatic ring system . Specifically, it interacts with the benzene ring, which contains six pi electrons delocalized in six p orbitals. Due to Huckel’s rule, benzene is especially stable, maintaining its aromaticity during reactions .
- In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring. Aromaticity is reformed during this step .
- The affected pathways include electrophilic substitution reactions. For example, bromination of 1-Ethyl-3-methoxybenzene involves the addition of a bromine electrophile to the benzene ring, followed by proton removal .
Target of Action
Mode of Action
Biochemical Pathways
生化分析
Cellular Effects
1-Ethyl-3-methoxybenzene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of certain genes involved in detoxification processes. Additionally, this compound can modulate cell signaling pathways by interacting with specific receptors and enzymes. These interactions can lead to changes in cellular metabolism, affecting the overall function of the cells .
Molecular Mechanism
At the molecular level, 1-Ethyl-3-methoxybenzene exerts its effects through binding interactions with biomolecules. The methoxy group enhances the nucleophilicity of the benzene ring, facilitating electrophilic aromatic substitution reactions. This compound can also inhibit or activate specific enzymes, leading to changes in gene expression and cellular function. For example, it can inhibit certain cytochrome P450 enzymes, affecting the metabolism of other compounds .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Ethyl-3-methoxybenzene can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of various metabolites. Long-term studies have shown that prolonged exposure to 1-Ethyl-3-methoxybenzene can result in changes in cellular function, including alterations in gene expression and enzyme activity .
Dosage Effects in Animal Models
The effects of 1-Ethyl-3-methoxybenzene vary with different dosages in animal models. At low doses, this compound may have minimal effects on cellular function. At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. These effects are dose-dependent and can be influenced by the duration of exposure. Understanding the dosage effects of 1-Ethyl-3-methoxybenzene is crucial for its safe use in biochemical research .
Transport and Distribution
Within cells and tissues, 1-Ethyl-3-methoxybenzene is transported and distributed through passive diffusion and active transport mechanisms. It can interact with specific transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and overall activity within the cells .
Subcellular Localization
1-Ethyl-3-methoxybenzene is primarily localized in the cytoplasm and can be transported to specific organelles, such as the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications, which direct it to specific compartments within the cell. These interactions are crucial for understanding the compound’s activity and function at the subcellular level .
准备方法
Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methoxybenzene can be synthesized through several methods:
Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with ethyl bromide.
Industrial Production Methods: Industrial production of 1-ethyl-3-methoxybenzene often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The process involves continuous feeding of reactants and catalysts into a reactor, followed by separation and purification of the product through distillation .
化学反应分析
Types of Reactions: 1-Ethyl-3-methoxybenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, making the benzene ring more reactive towards electrophiles.
Oxidation: The ethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.
Common Reagents and Conditions:
Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.
Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid under acidic conditions.
Major Products:
Nitration: 1-Ethyl-3-methoxy-4-nitrobenzene.
Halogenation: 1-Ethyl-3-methoxy-4-bromobenzene.
Oxidation: 3-Methoxybenzoic acid.
相似化合物的比较
1-Ethyl-3-methoxybenzene can be compared with other similar compounds such as:
Anisole (Methoxybenzene): Lacks the ethyl group, making it less bulky and slightly less reactive towards electrophiles.
1-Methyl-3-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.
1-Ethyl-4-methoxybenzene: The methoxy group is in the para position relative to the ethyl group, affecting the compound’s reactivity and properties.
These comparisons highlight the unique reactivity and applications of 1-ethyl-3-methoxybenzene due to the presence of both the ethyl and methoxy groups on the benzene ring.
属性
IUPAC Name |
1-ethyl-3-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZULQNIPIABE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10147253 | |
| Record name | Benzene, 1-ethyl-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10568-38-4 | |
| Record name | Benzene, 1-ethyl-3-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10568-38-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96976 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, 1-ethyl-3-methoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-3-methoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1265570.png)


![2-[Bis(2-hydroxyethyl)amino]-5-nitrophenol](/img/structure/B1265575.png)

![5-Methoxybenzo[d]thiazol-2-amine](/img/structure/B1265578.png)







